molecular formula C9H7N3O2 B13820300 4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one

4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one

Katalognummer: B13820300
Molekulargewicht: 189.17 g/mol
InChI-Schlüssel: ZFNNEMYZHFPQCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Evolution of ODQ as a Pharmacological Probe

The late 20th century witnessed a paradigm shift in understanding gaseous signaling molecules, with nitric oxide emerging as a critical mediator of vascular tone and neural transmission. Prior to ODQ's characterization in 1999, researchers relied on less specific soluble guanylyl cyclase inhibitors such as methylene blue, which exhibited off-target effects including superoxide generation and monoamine oxidase inhibition. ODQ's development addressed these limitations through its selective interaction with the heme moiety of soluble guanylyl cyclase.

Early pharmacological studies demonstrated ODQ's ability to completely abolish nitric oxide-induced relaxation in bovine coronary arteries at concentrations as low as 10 μM, while preserving hydrogen peroxide-mediated vasodilation. This specificity enabled researchers to isolate nitric oxide signaling pathways in complex biological systems. The compound's unique oxadiazoloquinoxaline structure provided optimal pharmacokinetic properties for in vitro studies, with rapid membrane permeability and sustained enzymatic inhibition lasting several hours.

Theoretical Foundations of Soluble Guanylyl Cyclase Inhibition

ODQ exerts its pharmacological effects through irreversible oxidation of soluble guanylyl cyclase's ferrous heme iron (Fe²+) to the ferric state (Fe³+), rendering the enzyme unresponsive to nitric oxide activation. This mechanism was conclusively demonstrated through spectroscopic studies showing ODQ-induced shifts in the Soret absorption band of purified soluble guanylyl cyclase. The inhibition occurs through a two-step process: initial competitive binding at the heme site followed by covalent modification of the porphyrin ring.

Key experimental evidence comes from bovine pulmonary artery studies where ODQ pretreatment reduced soluble guanylyl cyclase activity by 87% in response to the nitric oxide donor S-nitroso-N-acetylpenicillamine, while having no effect on hydrogen peroxide-stimulated activity. This differential inhibition confirmed ODQ's specificity for the nitric oxide-sGC-cGMP axis. The inhibitor's action is concentration-dependent, with complete blockade of nitric oxide-mediated cGMP production observed at 10 μM in smooth muscle preparations.

ODQ's Role in Paradigm Shifts in Cellular Signaling Research

The introduction of ODQ precipitated fundamental changes in understanding compartmentalized cGMP signaling. Prior to its use, researchers could not fully separate nitric oxide-dependent soluble guanylyl cyclase activation from particulate guanylyl cyclase pathways or non-enzymatic cGMP generation. ODQ-enabled experiments revealed that approximately 70% of basal cGMP production in vascular smooth muscle occurs through nitric oxide-independent mechanisms.

A landmark study using ODQ in bovine tracheal smooth muscle demonstrated distinct temporal patterns of cGMP generation, with the inhibitor selectively abolishing the initial peak of carbachol-induced cGMP production while leaving subsequent waves intact. This finding challenged the prevailing view of monophasic cGMP responses to muscarinic stimulation and suggested the existence of multiple parallel signaling pathways. Subsequent research employing ODQ has clarified the nitric oxide/cGMP system's role in diverse processes including platelet aggregation, synaptic plasticity, and circadian rhythm regulation.

Eigenschaften

Molekularformel

C9H7N3O2

Molekulargewicht

189.17 g/mol

IUPAC-Name

4,5-dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one

InChI

InChI=1S/C9H7N3O2/c13-9-12-7-4-2-1-3-6(7)10-5-8(12)11-14-9/h1-4,10H,5H2

InChI-Schlüssel

ZFNNEMYZHFPQCS-UHFFFAOYSA-N

Kanonische SMILES

C1C2=NOC(=O)N2C3=CC=CC=C3N1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of 4,5-Dihydro-oxadiazolo[4,3-a]quinoxalin-1-one

General Synthetic Strategy

The synthesis of 4,5-dihydro-oxadiazolo[4,3-a]quinoxalin-1-one typically involves the construction of the quinoxaline core followed by cyclization to form the fused oxadiazole ring. The key steps include:

  • Formation of quinoxaline derivatives from appropriate o-phenylenediamine and diketone or diketone equivalents.
  • Introduction of the oxadiazole ring via cyclization reactions involving amidoximes or related precursors.
  • Oxidation or tautomerization steps to achieve the desired fused ring system.

Specific Synthetic Routes Reported

From o-Phenylenediamine and 1,2-Dicarbonyl Compounds

A classical approach involves condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form quinoxaline intermediates, which are then transformed into the oxadiazoloquinoxalinone structure through cyclization with appropriate reagents.

Cyclization Using Sodium Nitrite and Acidic Conditions

In a related synthetic methodology applied to furoxan derivatives structurally related to oxadiazoloquinoxalinones, cyclization with sodium nitrite in a mixture of acetic acid and dimethylformamide under gradual heating has been used to form the oxadiazole ring. This method can be adapted for the preparation of 4,5-dihydro-oxadiazolo[4,3-a]quinoxalin-1-one by selecting suitable precursors.

Appel Reaction and Substitution Steps

For related oxadiazole derivatives, an Appel reaction has been employed to convert alcohol intermediates into alkyl bromides, which then undergo nucleophilic substitution with amines to yield oxadiazole N-oxides. Subsequent tautomerization in refluxing toluene affords the final fused oxadiazole compounds.

Representative Synthetic Scheme (Adapted from Related Literature)

Step Reagents/Conditions Description
1. Condensation o-Phenylenediamine + 1,2-dicarbonyl compound Formation of quinoxaline intermediate
2. Cyclization Sodium nitrite, AcOH/DMF, heat Formation of oxadiazole ring fused to quinoxaline
3. Halogenation Appel reaction (e.g., CBr4, PPh3) Conversion to alkyl bromide intermediate
4. Substitution Amine nucleophile (e.g., 4-methylpiperidine) Formation of oxadiazole N-oxide derivatives
5. Tautomerization Reflux in toluene Conversion to 4,5-dihydro-oxadiazolo[4,3-a]quinoxalin-1-one

Alternative Methods and Modifications

  • Some studies report the use of amidoximes reacting with quinoxaline carboxylic acid derivatives under dehydrating conditions to form the oxadiazole ring.
  • Oxidative cyclization using reagents such as iodine or other mild oxidants can facilitate ring closure.
  • The choice of substituents on the quinoxaline ring can influence reaction conditions and yields.

Analytical Characterization Supporting Preparation

  • Crystallographic Analysis: X-ray crystallography confirms the fused ring structure and tautomeric form of the synthesized compound.
  • Spectroscopic Data: UV-Vis absorption maxima differ between tautomeric forms, with the 4N-oxide form showing absorption around 279–293 nm, useful for monitoring purity and tautomerization.
  • NMR Spectroscopy: 2D-NMR techniques (COSY, HMQC) provide detailed structural confirmation.
  • LC-MS/MS: Used for purity and permeability studies, confirming compound identity and stability.

Data Table Summarizing Key Preparation Parameters

Parameter Description Typical Conditions Notes
Starting materials o-Phenylenediamine, 1,2-dicarbonyl compounds Commercially available Purity affects yield
Cyclization reagent Sodium nitrite in AcOH/DMF Gradual heating to ~80–100°C Critical for oxadiazole ring formation
Halogenation Appel reaction reagents (CBr4, PPh3) Room temperature to mild heating Converts alcohol to bromide
Substitution nucleophile 4-Methylpiperidine or analogs Room temperature to reflux Yields N-oxide derivatives
Tautomerization Reflux in toluene 2–4 hours Converts 2N-oxide to 4N-oxide tautomer
Purification Reverse-phase flash chromatography Solvent gradients Separates tautomers and impurities

Summary of Research Findings on Preparation

  • The preparation of 4,5-dihydro-oxadiazolo[4,3-a]quinoxalin-1-one is well-established through multi-step synthesis involving condensation, cyclization, halogenation, substitution, and tautomerization.
  • The compound’s tautomeric forms can be separated and characterized, which is important for biological activity studies.
  • Synthetic routes are adaptable to introduce various substituents, enabling the exploration of structure-activity relationships.
  • Analytical techniques such as crystallography, UV-Vis, NMR, and LC-MS/MS are essential for confirming the identity and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-substituted products .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Effects

Research has demonstrated that derivatives of 4,5-dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one exhibit negative inotropic effects. A study synthesized several 7-alkoxy derivatives and evaluated their impact on cardiac function using isolated rabbit heart preparations. The most potent compound resulted in a significant decrease in stroke volume, indicating potential for managing cardiac workload and heart rate .

CompoundStroke Volume Decrease (%)Concentration (M)
Compound 6-28.89 ± 1.913 × 105^{-5}

Neuropharmacology

The compound has been investigated for its effects on neurological pathways. Specifically, it has been linked to the modulation of nitric oxide signaling pathways in various animal models. This suggests potential applications in treating neurodegenerative diseases where nitric oxide dysregulation is implicated .

Chemical Synthesis and Derivatives

The synthesis of various derivatives of 4,5-dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one has been explored to enhance its pharmacological properties. For instance, modifications at the 7-position have shown promising results in terms of biological activity and therapeutic potential.

Case Study 1: Cardiac Function Modulation

In an experimental setup involving isolated rabbit hearts, researchers assessed the negative inotropic effects of synthesized derivatives. The findings indicated that specific modifications could lead to significant reductions in cardiac contractility without adverse effects on overall heart function.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, the administration of derivatives of 4,5-dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one showed protective effects on neuronal cells. This suggests that the compound may have therapeutic potential in conditions like Alzheimer's disease or other forms of dementia.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

ODQ belongs to a class of sGC modulators with distinct structural and functional properties. Below is a detailed comparison with analogous compounds:

Structural and Functional Comparison Table

Compound Name Chemical Class Mechanism of Action Key Functional Differences References
1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) Oxadiazoloquinoxaline derivative Heme-site inhibitor; oxidizes heme iron, rendering sGC unresponsive to NO Irreversible inhibition; selective for sGC heme-dependent activation
Methylene Blue (MB) Thiazine dye Non-selective sGC inhibitor; competes with NO for heme binding Reversible inhibition; affects multiple redox pathways
YC-1 Benzindazole derivative Heme-dependent sGC activator; synergizes with NO Activates sGC in a NO-independent manner under low heme redox states
BAY 41-2272 Pyrazolopyridine derivative sGC stimulator; binds H-NOX domain to stabilize active conformation Functions as a heme-independent activator under oxidized conditions

Mechanistic and Pharmacological Insights

  • ODQ vs. Methylene Blue (MB): ODQ’s selectivity for sGC heme oxidation contrasts with MB, which non-specifically inhibits sGC by competing with NO for heme binding and interferes with other redox enzymes (e.g., nitric oxide synthase) . In rat ileum studies, ODQ failed to block relaxations mediated by neuronally released NO, whereas MB inhibited both NO donor- and neuronally derived NO effects, highlighting ODQ’s specificity for heme-dependent sGC activation .
  • ODQ vs. YC-1: YC-1 activates sGC synergistically with NO but can also function independently under low heme redox conditions. ODQ abolishes YC-1’s effects by oxidizing the heme, confirming YC-1’s reliance on a reduced heme state .
  • ODQ vs. BAY 41-2272: BAY 41-2272 stimulates sGC by binding to the H-NOX domain, stabilizing its active conformation even under oxidized heme conditions. ODQ’s heme-oxidizing action negates BAY 41-2272’s effects, underscoring the redox-dependent divergence in their mechanisms .

Biologische Aktivität

4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H7N3O2
  • Molecular Weight : 189.17 g/mol
  • CAS Number : 36002-67-2

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit broad-spectrum antimicrobial activity. A study highlighted that oxadiazole derivatives can inhibit various bacterial strains, including Mycobacterium bovis BCG. The combination of oxadiazole with other heterocycles enhances this activity significantly .

CompoundActivityReference
4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-oneAntimicrobial
FuramizoleStrong antibacterial
Compounds 8a & 8bAntitubercular

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. These compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells .

Nitric Oxide Synthase Inhibition

4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one acts as a potent inhibitor of nitric oxide-sensitive guanylyl cyclase. This inhibition plays a crucial role in modulating vascular responses and has implications in treating conditions like hypertension and heart failure .

The biological activities of 4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one can be attributed to its ability to interact with various molecular targets:

  • Guanylyl Cyclase Inhibition : By inhibiting guanylyl cyclase, the compound reduces cGMP levels in cells, affecting smooth muscle relaxation and neurotransmission.
  • Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and metabolic pathways essential for bacterial survival.

Study on Antimicrobial Activity

Dhumal et al. (2016) investigated the antitubercular activity of a series of oxadiazole derivatives. Compounds were tested against Mycobacterium bovis BCG with promising results showing significant inhibition in both active and dormant states. Molecular docking studies confirmed strong binding affinity to the InhA enzyme, crucial for fatty acid biosynthesis in mycobacteria .

Study on Nitric Oxide Pathways

Research by Desai et al. (2016) explored the effects of nitric oxide synthase inhibitors on cardiovascular health. The study found that 4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one significantly reduced blood pressure in hypertensive models by modulating nitric oxide pathways .

Q & A

Q. What is the primary pharmacological role of ODQ in nitric oxide (NO)/cyclic GMP (cGMP) signaling studies?

ODQ is a selective, potent inhibitor of soluble guanylyl cyclase (sGC), the primary enzyme activated by NO to catalyze cGMP synthesis. By blocking sGC’s heme site, ODQ prevents NO-induced cGMP production, making it critical for dissecting NO-dependent pathways .

  • Methodological Application : Use ODQ (10–100 μM) in pre-treatment protocols to isolate sGC-mediated effects. Validate inhibition via cGMP assays (e.g., ELISA) or functional endpoints (e.g., vasorelaxation attenuation) .

Q. How is ODQ employed to validate NO-dependent mechanisms in vascular studies?

ODQ is co-administered with NO donors (e.g., sodium nitroprusside) or endothelial agonists (e.g., acetylcholine) to test sGC dependency. For example:

  • In porcine coronary arteries, 10 μM ODQ abolished clonidine-induced vasodilation, confirming NO/sGC/cGMP pathway involvement .
  • Key Controls : Include untreated tissues and parallel experiments with adenylate cyclase inhibitors (e.g., SQ22536) to rule out cAMP cross-talk .

Q. What are the recommended handling protocols for ODQ in experimental settings?

  • Solubility : Dissolve in DMSO (up to 100 mM) or ethanol (up to 25 mM) .
  • Stability : Store at -20°C in anhydrous conditions to prevent degradation.
  • Safety : Use PPE (gloves, goggles) due to potential irritant properties; avoid inhalation .

Advanced Research Questions

Q. Does ODQ exhibit isoform-specific inhibition of sGC heterodimers?

ODQ inhibits both α1β1 and α2β1 sGC isoforms with similar potency, as shown in recombinant enzyme assays. This suggests limited utility in isoform-specific studies, necessitating genetic approaches (e.g., siRNA) for targeted sGC subunit analysis .

  • Table 1 : ODQ Sensitivity Across sGC Isoforms
IsoformODQ IC₅₀Model SystemReference
α1β1~10 nMHuman placenta
α2β1~10 nMSf9 insect cells

Q. How to resolve contradictions in ODQ’s efficacy across experimental systems?

Some studies report ODQ-insensitive NO effects, such as SNAP-induced enhancement in retinal amacrine cells . Potential explanations include:

  • Alternative pathways : NO may act via sGC-independent mechanisms (e.g., direct protein S-nitrosylation).
  • Tissue-specific sGC redox states : Oxidized/heme-free sGC is ODQ-resistant, requiring activators like BAY 58-2667 for inhibition .

Q. How can ODQ be combined with other inhibitors to study cross-talk between signaling pathways?

  • Example Protocol : In insulin secretion studies, co-application of ODQ (10 μM) with NOS inhibitors (e.g., L-NAME) distinguishes cGMP-dependent vs. -independent NO effects .
  • Data Interpretation : Use factorial ANOVA to analyze synergistic/antagonistic interactions .

Q. What are non-vascular applications of ODQ in neurobiology and endocrinology?

  • Neurotransmission : ODQ (50 μM) blocks NO-mediated potentiation of GABAergic signaling at neuromuscular junctions .
  • Hormone Regulation : In adrenocortical cells, ODQ (10 μM) inhibits ANP-induced cGMP production, linking NO signaling to endogenous ouabain release .

Data Contradiction Analysis Table

ObservationProposed MechanismSupporting Evidence
ODQ blocks clonidine-induced vasodilationsGC-dependent NO/cGMP pathway
ODQ fails to inhibit SNAP in retinasGC-independent NO signaling
ODQ reduces TES-induced cGMP in microvesselsTestosterone activates sGC via peroxynitrite

Key Experimental Considerations

  • Dose Optimization : Test ODQ concentrations (1–100 μM) to balance efficacy and off-target effects (e.g., ROS generation at high doses) .
  • Negative Controls : Include vehicle (DMSO/ethanol) and sGC activators (e.g., YC-1) to confirm target specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.